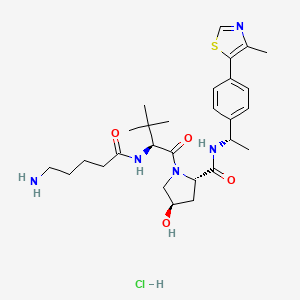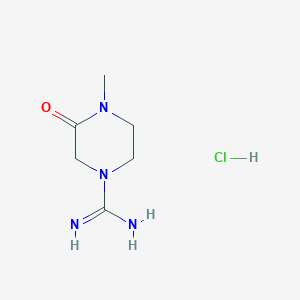
(E/Z)-4,4'-Distyryl-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E/Z)-4,4’-Distyryl-2,2’-bipyridine is an organic compound that exhibits geometric isomerism due to the presence of double bonds. The compound is characterized by the presence of two styryl groups attached to a bipyridine core. The E/Z notation indicates the spatial arrangement of the substituents around the double bonds, with E (entgegen) meaning opposite sides and Z (zusammen) meaning the same side.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-4,4’-Distyryl-2,2’-bipyridine typically involves the reaction of 4,4’-dibromo-2,2’-bipyridine with styrene derivatives under palladium-catalyzed Heck coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in a suitable solvent like N,N-dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of (E/Z)-4,4’-Distyryl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvent, catalyst, and reaction temperature are critical factors in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E/Z)-4,4’-Distyryl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced bipyridine derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted bipyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Electrophiles like alkyl halides, nucleophiles like amines
Major Products Formed
Oxidation: Oxidized bipyridine derivatives
Reduction: Reduced bipyridine derivatives
Substitution: Substituted bipyridine derivatives
Wissenschaftliche Forschungsanwendungen
(E/Z)-4,4’-Distyryl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of (E/Z)-4,4’-Distyryl-2,2’-bipyridine involves its interaction with molecular targets such as metal ions or biological macromolecules. The compound can form coordination complexes with metal ions, leading to changes in electronic and photophysical properties. In biological systems, it can interact with proteins or nucleic acids, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Bis(2-pyridyl)ethylene
- 4,4’-Bis(4-pyridyl)ethylene
- 4,4’-Bis(2-thienyl)ethylene
Uniqueness
(E/Z)-4,4’-Distyryl-2,2’-bipyridine is unique due to its ability to exhibit geometric isomerism, which can significantly influence its chemical and physical properties. The presence of styryl groups enhances its conjugation and photophysical properties, making it a valuable compound for various applications in materials science and biology.
Eigenschaften
Molekularformel |
C26H20N2 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
4-[(Z)-2-phenylethenyl]-2-[4-[(E)-2-phenylethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C26H20N2/c1-3-7-21(8-4-1)11-13-23-15-17-27-25(19-23)26-20-24(16-18-28-26)14-12-22-9-5-2-6-10-22/h1-20H/b13-11-,14-12+ |
InChI-Schlüssel |
OFZKDHVEYWXZKM-HEEUSZRZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C\C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


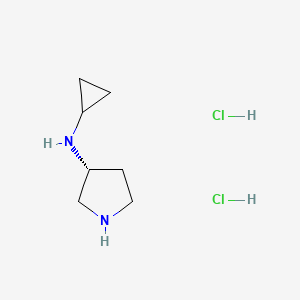

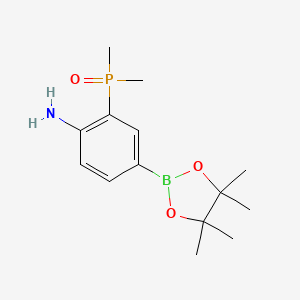
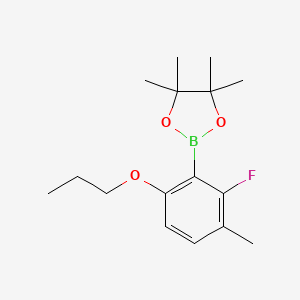
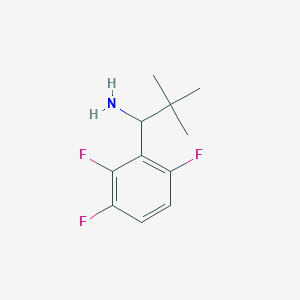
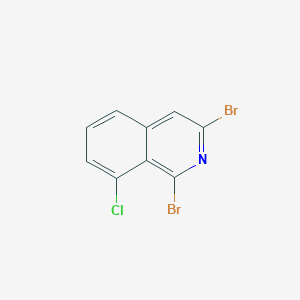
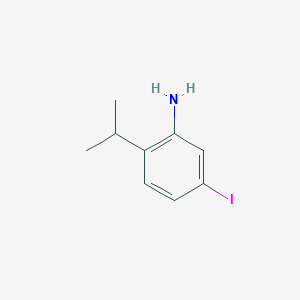

![Sodium;3-(2-hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-[[2,4,6-triiodo-3-(methylcarbamoyl)-5-(2-oxopropylamino)benzoyl]amino]acetyl]amino]benzoate](/img/structure/B14026827.png)
![5,6-Dihydrocyclopenta[d]thiazol-4-one](/img/structure/B14026837.png)

![1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]-](/img/structure/B14026851.png)
